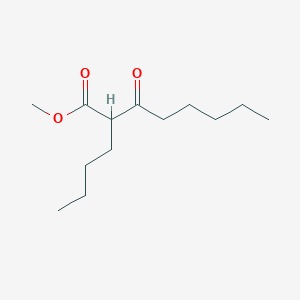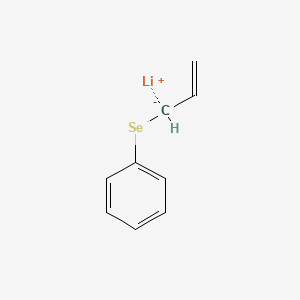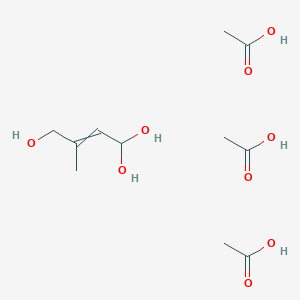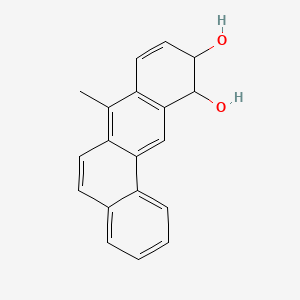
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide is a chemical compound with a unique structure that includes a cyanoethyl group and a tetramethylhydrazinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide typically involves the reaction of tetramethylhydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of solid-phase synthesis techniques can be advantageous in this context, as they allow for the efficient production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable hydrazone linkages.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide involves its ability to form stable bonds with various substrates. The cyanoethyl group acts as a reactive site for nucleophilic attack, while the tetramethylhydrazinium core provides stability and reactivity. This allows the compound to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethyl diisopropylchlorophosphoramidite: Used in DNA synthesis as a protecting reagent.
Hydrazones: Formed from the reaction of hydrazines with carbonyl compounds.
Uniqueness
What sets 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide apart is its unique combination of a cyanoethyl group and a tetramethylhydrazinium core. This structure provides both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
75985-07-8 |
|---|---|
Formule moléculaire |
C7H16IN3 |
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
[2-cyanoethyl(methyl)amino]-trimethylazanium;iodide |
InChI |
InChI=1S/C7H16N3.HI/c1-9(7-5-6-8)10(2,3)4;/h5,7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ZWPLOULQRWGIQA-UHFFFAOYSA-M |
SMILES canonique |
CN(CCC#N)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





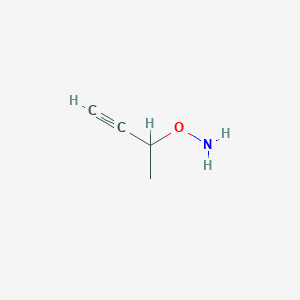
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)



